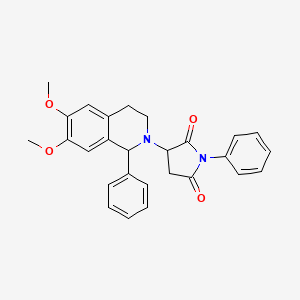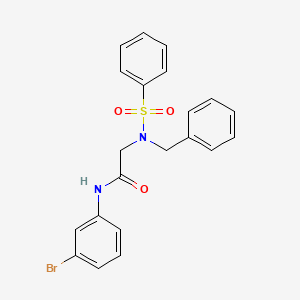
N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a type of glycine derivative that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide has various biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the inhibition of cancer cell growth. Additionally, this compound has been shown to induce apoptosis, which is a form of programmed cell death that is essential for the regulation of cell growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potential applications in cancer research. This compound has been shown to have antitumor activity and can inhibit the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are various future directions that can be explored in the field of N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide research. One of the areas that can be explored is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies can be conducted to explore the potential applications of this compound in other scientific research fields. Studies can also be conducted to explore the potential toxicity of this compound and to develop strategies to mitigate its toxicity.
Synthesemethoden
There are various methods that have been used to synthesize N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide. One of the commonly used methods involves the reaction of N-benzyl-N-(3-bromophenyl)sulfonylglycine with benzylamine in the presence of a base. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various scientific research fields. One of the areas where this compound has been extensively studied is in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c22-18-10-7-11-19(14-18)23-21(25)16-24(15-17-8-3-1-4-9-17)28(26,27)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIPXQFVVVVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

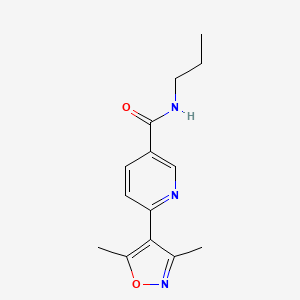

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
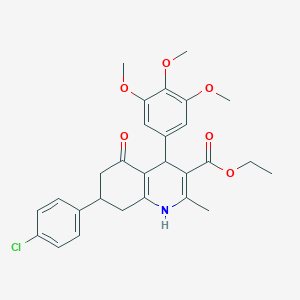
![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)
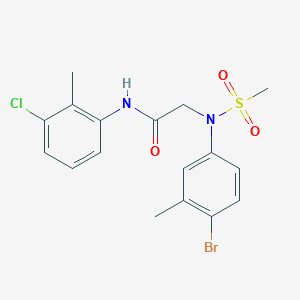
![N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5109917.png)
![4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)

![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)
